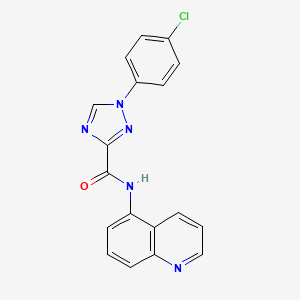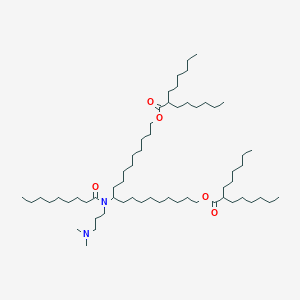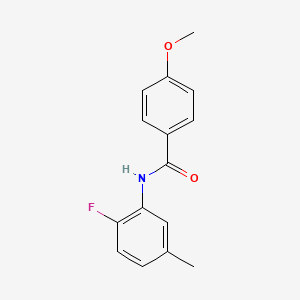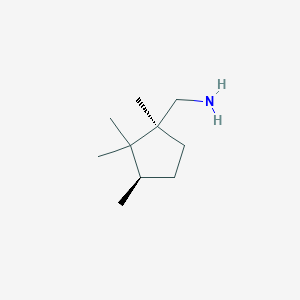
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate is a complex organic compound known for its role in the creation of lipid nanoparticles (LNPs). This compound is a derivative of MC3 and is utilized in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves multiple steps, starting with the preparation of the core structure followed by the addition of functional groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve heating and stirring under controlled temperatures to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions, including specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems, particularly in gene therapy and vaccine delivery.
Medicine: Investigated for its potential in targeted drug delivery, improving the efficacy and reducing the side effects of therapeutic agents.
Wirkmechanismus
The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves its interaction with biological membranes and molecular targets. The compound can form lipid nanoparticles that encapsulate therapeutic agents, facilitating their delivery to specific cells or tissues. The molecular targets and pathways involved include the endocytosis pathways, where the nanoparticles are taken up by cells and release their cargo intracellularly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,19-Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
Uniqueness
This compound stands out due to its specific structural features that enhance its ability to form stable lipid nanoparticles. This makes it particularly valuable in applications requiring precise delivery and controlled release of therapeutic agents .
Eigenschaften
Molekularformel |
C64H126N2O5 |
|---|---|
Molekulargewicht |
1003.7 g/mol |
IUPAC-Name |
bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |
InChI |
InChI=1S/C64H126N2O5/c1-8-13-18-23-30-38-48-59(46-36-21-16-11-4)57-70-63(68)53-43-34-27-25-32-40-50-61(66(56-45-55-65(6)7)62(67)52-42-29-20-15-10-3)51-41-33-26-28-35-44-54-64(69)71-58-60(47-37-22-17-12-5)49-39-31-24-19-14-9-2/h59-61H,8-58H2,1-7H3 |
InChI-Schlüssel |
FIGAEVKFBHPLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)
![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)

![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
